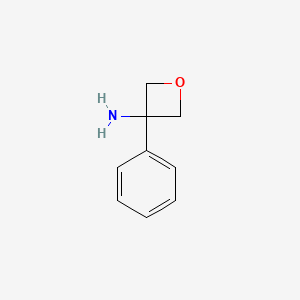

3-Phenyloxetan-3-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-phenyloxetan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c10-9(6-11-7-9)8-4-2-1-3-5-8/h1-5H,6-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XISUWHJCLGQGMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211567-54-2 | |

| Record name | 3-phenyloxetan-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Phenyloxetan-3-amine: Structure, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenyloxetan-3-amine is a heterocyclic organic compound that has garnered significant interest within the medicinal chemistry and drug development sectors. Its unique structure, featuring a strained four-membered oxetane ring coupled with a phenyl and an amine group, presents a compelling scaffold for the design of novel therapeutic agents. The oxetane motif is increasingly utilized as a bioisostere in drug design to enhance physicochemical properties such as solubility and metabolic stability. This guide provides a comprehensive overview of the chemical properties, structure, and potential therapeutic applications of this compound, with a focus on its emerging role as a key building block for agonists of the Glucagon-Like Peptide-1 Receptor (GLP-1R).

Chemical Properties and Structure

The fundamental chemical and structural characteristics of this compound are summarized below, providing essential data for researchers working with this compound.

Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁NO | [1] |

| Molecular Weight | 149.19 g/mol | [1] |

| Monoisotopic Mass | 149.084063974 Da | [1] |

| Appearance | Solid (hydrochloride salt) | [2] |

| Topological Polar Surface Area | 35.3 Ų | [1] |

| Complexity | 136 | [1] |

| XLogP3 | 0.3 | [1] |

Structural Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 1211567-54-2 | [1] |

| SMILES | C1C(CO1)(C2=CC=CC=C2)N | [1] |

| InChI | InChI=1S/C9H11NO/c10-9(6-11-7-9)8-4-2-1-3-5-8/h1-5H,6-7,10H2 | [1] |

| InChIKey | XISUWHJCLGQGMS-UHFFFAOYSA-N | [1] |

Experimental Protocols: Synthesis of this compound

Proposed Synthesis Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Methodology (Adapted)

Step 1: Activation of the Hydroxyl Group of 3-Phenyloxetan-3-ol

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-phenyloxetan-3-ol (1 equivalent) in anhydrous dichloromethane (DCM).

-

Addition of Base: Cool the solution to 0 °C and add a suitable base, such as triethylamine (1.5 equivalents).

-

Activation: Slowly add methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) (1.2 equivalents) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring for completion by thin-layer chromatography (TLC).

-

Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the activated intermediate.

Step 2: Nucleophilic Substitution with an Azide Source

-

Reaction Setup: Dissolve the activated intermediate from Step 1 in a polar aprotic solvent such as dimethylformamide (DMF).

-

Azide Addition: Add sodium azide (NaN₃, 1.5 equivalents) to the solution.

-

Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.

-

Workup: Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Step 3: Reduction of the Azide to the Amine

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, prepare a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄, 2-3 equivalents), in an anhydrous ether solvent (e.g., THF or diethyl ether) at 0 °C.

-

Addition of Azide: Slowly add a solution of the azide intermediate from Step 2 in the same anhydrous solvent to the reducing agent suspension.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours.

-

Workup: Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water. Filter the resulting precipitate and wash with the ether solvent. Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield the final product, this compound.

Relevance in Drug Development: Targeting the GLP-1 Receptor

Recent advancements in medicinal chemistry have highlighted the potential of 3-phenyloxetane derivatives as potent and selective agonists for the Glucagon-Like Peptide-1 Receptor (GLP-1R).[3] The GLP-1R is a well-established therapeutic target for the treatment of type 2 diabetes and obesity.[3] Activation of this receptor leads to a cascade of downstream signaling events that promote glucose-dependent insulin secretion, suppress glucagon release, slow gastric emptying, and promote satiety.[1][4]

The incorporation of the 3-phenyloxetane-3-amine scaffold into small molecule GLP-1R agonists offers a promising strategy to develop orally bioavailable alternatives to the currently available injectable peptide-based therapies.[3]

GLP-1 Receptor Signaling Pathway

The binding of a GLP-1R agonist, such as a derivative of this compound, to the GLP-1 receptor on pancreatic β-cells initiates a G-protein-coupled signaling cascade.

Caption: GLP-1 Receptor signaling pathway in pancreatic β-cells.

This signaling cascade primarily involves the activation of the Gαs subunit of the G-protein, which in turn stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP).[4] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2).[1] Both PKA and Epac2 play crucial roles in potentiating glucose-stimulated insulin secretion from pancreatic β-cells.[1]

Conclusion

This compound is a valuable and versatile building block in modern medicinal chemistry. Its unique structural features and favorable physicochemical properties make it an attractive scaffold for the development of novel therapeutics. The recent emergence of 3-phenyloxetane derivatives as potent GLP-1R agonists underscores the significant potential of this compound in the ongoing search for effective treatments for type 2 diabetes and obesity. The synthetic methodologies and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and capitalize on the therapeutic promise of this compound and its derivatives.

References

- 1. Frontiers | Pleiotropic Effects of GLP-1 and Analogs on Cell Signaling, Metabolism, and Function [frontiersin.org]

- 2. Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Evaluation of 3-Phenyloxetane Derivative Agonists of the Glucagon-Like Peptide-1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]

Spectroscopic and Synthetic Profile of 3-Phenyloxetan-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of the novel trifunctional building block, 3-phenyloxetan-3-amine. Given the limited availability of published experimental data for this specific molecule, this document combines physicochemical properties from public databases, predicted spectroscopic data based on analogous structures, and detailed, generalized experimental protocols for the synthesis and characterization of such compounds. This guide is intended to serve as a valuable resource for researchers interested in utilizing this compound in drug discovery and development.

Physicochemical Properties

The fundamental physicochemical properties of this compound (C₉H₁₁NO) are summarized in the table below. This data is crucial for its handling, formulation, and application in various chemical contexts.[1]

| Property | Value |

| Molecular Formula | C₉H₁₁NO |

| Molecular Weight | 149.19 g/mol |

| Monoisotopic Mass | 149.084063974 Da |

| Topological Polar Surface Area | 35.3 Ų |

| CAS Number | 1211567-54-2 |

Spectroscopic Data

Due to the absence of publicly available experimental spectra for this compound, the following tables present predicted data based on the analysis of its functional groups (phenyl, primary amine, and oxetane) and comparison with structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The expected ¹H NMR spectrum of this compound would exhibit characteristic signals for the aromatic protons of the phenyl group, the methylene protons of the oxetane ring, and the protons of the amine group.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2 - 7.5 | Multiplet | 5H | Phenyl group (Ar-H) |

| ~ 4.5 - 4.8 | AB quartet or two doublets | 4H | Oxetane ring (-CH₂-O- and -CH₂-C-) |

| ~ 1.5 - 2.5 | Broad singlet | 2H | Amine group (-NH₂) |

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum is expected to show distinct signals for the carbons of the phenyl ring, the oxetane ring, and the carbon bearing the amine group.

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 140 - 145 | Quaternary phenyl carbon (C-Ar) |

| ~ 125 - 130 | Phenyl carbons (CH-Ar) |

| ~ 75 - 80 | Oxetane methylene carbons (-CH₂-O-) |

| ~ 55 - 60 | Quaternary oxetane carbon (C-NH₂) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3500 (two bands) | N-H stretch | Primary Amine |

| 3000 - 3100 | C-H stretch | Aromatic |

| 2850 - 3000 | C-H stretch | Aliphatic (Oxetane) |

| 1600 - 1650 | N-H bend | Primary Amine |

| 1450 - 1600 | C=C stretch | Aromatic |

| 1000 - 1100 | C-O stretch | Oxetane |

Mass Spectrometry (MS)

Mass spectrometry data for this compound is predicted to show a molecular ion peak corresponding to its molecular weight, along with potential fragmentation patterns. The predicted collision cross-section (CCS) values for various adducts are also presented.[2]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 150.09134 | 127.2 |

| [M+Na]⁺ | 172.07328 | 133.2 |

| [M-H]⁻ | 148.07678 | 134.2 |

| [M+NH₄]⁺ | 167.11788 | 142.0 |

| [M+K]⁺ | 188.04722 | 135.7 |

| [M]⁺ | 149.08351 | 133.6 |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of a compound such as this compound.

Synthesis of 3,3-Disubstituted Oxetanes

A common route for the synthesis of 3,3-disubstituted oxetanes involves a multi-step process starting from a suitable diol.[3] The synthesis of this compound could plausibly be adapted from established methods for similar structures.

General Workflow for Synthesis and Characterization

Caption: A generalized workflow for the synthesis and spectroscopic characterization of a small organic molecule.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Data Acquisition : Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing : Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy Protocol

-

Sample Preparation : For a solid sample, a small amount can be analyzed using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film can be prepared by dissolving the compound in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

Data Acquisition : Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol

-

Sample Preparation : Prepare a dilute solution of the compound (typically in the µg/mL to ng/mL range) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Ionization : Introduce the sample into the mass spectrometer. Common ionization techniques for small molecules include Electrospray Ionization (ESI) or Electron Impact (EI).

-

Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection and Spectrum Generation : The detector records the abundance of each ion, generating a mass spectrum. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

References

The Rise of a Four-Membered Ring: A Technical Guide to the Discovery and History of 3-Substituted Oxetanes

For Researchers, Scientists, and Drug Development Professionals

The oxetane ring, a four-membered saturated heterocycle containing an oxygen atom, has transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry. In particular, 3-substituted oxetanes have garnered significant attention for their unique ability to modulate the physicochemical and pharmacological properties of drug candidates. This in-depth guide explores the historical milestones, key synthetic advancements, and the strategic application of 3-substituted oxetanes in drug discovery, providing a comprehensive resource for researchers in the field.

A Historical Perspective: From Photochemistry to Pharmaceutical Prominence

The journey of oxetanes in organic chemistry began with early photochemical explorations. The first synthesis of the parent oxetane was reported in the 1870s by Reboul.[1] A pivotal moment in the synthesis of the oxetane ring was the discovery of the Paternò–Büchi reaction in 1909 by Emanuele Paternò and later established in its utility by George Büchi.[2][3] This [2+2] photocycloaddition between a carbonyl compound and an alkene provided a direct, albeit initially mechanistically ambiguous, route to the oxetane core.[4][5][6]

For many years, the inherent ring strain of oxetanes, comparable to that of epoxides, led to a perception of instability, limiting their widespread application.[1][7] However, the discovery of oxetane-containing natural products, most notably the potent anticancer agent Paclitaxel (Taxol®) , sparked a renewed interest in this unique heterocycle.[8] The oxetane moiety in Taxol was found to be crucial for its bioactivity, contributing to the rigid conformation necessary for microtubule binding.[8]

A paradigm shift in the application of oxetanes occurred in the early 2000s with the seminal work of Carreira and colleagues.[2][6][9] They proposed and demonstrated that 3-substituted oxetanes could serve as valuable bioisosteres for commonly used functional groups in drug molecules, specifically the gem-dimethyl and carbonyl groups.[2][6][9] This concept of bioisosteric replacement, where a functional group is substituted with another that has similar steric and electronic properties, opened the floodgates for the strategic incorporation of oxetanes to enhance drug-like properties.[10]

The Oxetane Advantage: Bioisosterism in Drug Design

The strategic replacement of common chemical motifs with 3-substituted oxetanes can profoundly and beneficially alter a molecule's properties. The oxetane ring offers a unique combination of features:

-

Polarity and Solubility: As a polar alternative to the nonpolar gem-dimethyl group, the oxetane moiety can significantly increase aqueous solubility and reduce lipophilicity (LogD), which is often advantageous for improving a compound's pharmacokinetic profile.[10][11]

-

Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to gem-dimethyl groups, which are susceptible to oxidative metabolism by cytochrome P450 enzymes.[6][10] When replacing a carbonyl group, the oxetane is not susceptible to the same enzymatic modifications.[2]

-

Increased sp³ Character: The introduction of the sp³-rich oxetane ring increases the three-dimensionality of a molecule, which can lead to improved target selectivity and better occupancy of protein binding pockets.[7]

-

Modulation of Basicity: The electron-withdrawing nature of the oxetane oxygen can reduce the pKa of proximal amines, which can be beneficial for avoiding off-target effects, such as hERG inhibition.[9]

Quantitative Comparison of Physicochemical and Biological Properties

The following tables summarize the quantitative impact of replacing gem-dimethyl and carbonyl groups with a 3-substituted oxetane moiety on key drug-like properties.

Table 1: Physicochemical Property Comparison

| Compound Pair | Original Moiety | LogD (pH 7.4) | Aqueous Solubility (µg/mL) | pKa (of proximal amine) | Reference |

| Pair 1 | gem-dimethyl | 3.5 | 1 | 9.9 | [8][11] |

| Oxetane | 1.8 | >4000 | 7.2 | [8][11] | |

| Pair 2 (Thalidomide vs. Oxetanothalidomide) | Carbonyl | 0.9 | 50 | N/A | [11] |

| Oxetane | 0.3 | 200 | N/A | [11] | |

| Pair 3 (mTOR Inhibitor) | Pyrimidine | N/A | N/A | 7.6 | [9] |

| Oxetane | N/A | N/A | 5.0 | [9] |

Table 2: Biological Property Comparison

| Compound Pair | Original Moiety | Metabolic Stability (CLint, µL/min/mg protein) | Biological Activity (IC₅₀) | Target | Reference |

| Pair 1 | Carbonyl | > 293 | N/A | N/A | [5][6] |

| Oxetane | 25.9 | N/A | N/A | [5][6] | |

| Pair 2 (mTOR Inhibitor vs. GDC-0349) | Pyrimidine | High | N/A | mTOR | [9] |

| Oxetane | Low (10-fold reduction in free plasma clearance) | Maintained | mTOR | [9] | |

| Pair 3 (MNK Inhibitor) | Methyl | Moderate | 0.5 µM (MNK1) | MNK1/2 | [8] |

| Oxetane | High (stable in HLM & MLM) | 0.2 µM (MNK1) | MNK1/2 | [8] |

Key Synthetic Strategies for 3-Substituted Oxetanes

The synthetic accessibility of 3-substituted oxetanes has evolved significantly, with the commercially available oxetan-3-one emerging as a versatile and crucial building block.[12][13][14]

The Paternò–Büchi Reaction

Historically significant, the Paternò–Büchi reaction is a photochemical [2+2] cycloaddition of a carbonyl compound with an alkene to form an oxetane.[4][5][6] The reaction typically proceeds via the triplet excited state of the carbonyl, leading to a 1,4-biradical intermediate that cyclizes to the oxetane ring.[5] While powerful, this method can be limited by issues of regioselectivity and the need for specialized photochemical equipment.[6]

Synthesis and Derivatization of Oxetan-3-one

The development of scalable syntheses for oxetan-3-one has been a major breakthrough, enabling broad access to a diverse range of 3-substituted oxetanes.[13][15] A common laboratory-scale synthesis involves the intramolecular cyclization of a protected dihydroxyacetone derivative.[15] More recently, gold-catalyzed one-step syntheses from propargylic alcohols have been developed, offering an efficient and safer alternative to methods using hazardous diazo ketones.[12][13][16]

Oxetan-3-one is a versatile intermediate that can be readily functionalized through a variety of standard organic transformations:

-

Reductive Amination: To introduce amino substituents.[15]

-

Grignard and Organolithium Addition: To form tertiary alcohols.[15]

-

Horner-Wadsworth-Emmons Olefination: To create exocyclic double bonds for further functionalization.[7]

-

Strecker and Henry Reactions: To synthesize oxetane-containing amino acids and amino alcohols.[7]

Experimental Protocols

Protocol 1: Synthesis of 3-Aryloxetan-3-ol via Grignard Reaction with Oxetan-3-one

This protocol describes the synthesis of a 3-aryl-3-hydroxyoxetane, a common precursor for further functionalization.

Materials:

-

Aryl bromide (1.1 eq.)

-

Magnesium turnings (1.2 eq.)

-

Anhydrous diethyl ether or THF

-

Oxetan-3-one (1.0 eq.)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add magnesium turnings.

-

Add a solution of the aryl bromide in anhydrous diethyl ether or THF dropwise to initiate the Grignard reagent formation. The reaction may require gentle heating or the addition of a small crystal of iodine to start.

-

Once the magnesium is consumed, cool the Grignard reagent solution to 0 °C in an ice bath.

-

Slowly add a solution of oxetan-3-one in the same anhydrous solvent to the stirred Grignard reagent.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-aryloxetan-3-ol.

Protocol 2: Reductive Amination of Oxetan-3-one to Synthesize a 3-Aminooxetane Derivative

This protocol details the synthesis of a 3-aminooxetane via a one-pot reductive amination procedure.

Materials:

-

Oxetan-3-one (1.0 eq.)

-

Primary or secondary amine (1.0-1.2 eq.)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq.)

-

Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

Procedure:

-

To a solution of the amine and oxetan-3-one in anhydrous DCE or THF, add sodium triacetoxyborohydride portion-wise at room temperature under a nitrogen atmosphere.

-

Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or crystallization to yield the desired 3-aminooxetane.

Conclusion

The discovery and development of 3-substituted oxetanes represent a significant advancement in medicinal chemistry. From their origins in early photochemical studies to their current status as a valuable tool for drug design, the journey of these small, strained heterocycles highlights the continuous evolution of synthetic chemistry and its impact on pharmaceutical research. The ability of the oxetane moiety to act as a bioisosteric replacement for common functional groups, thereby improving the physicochemical and metabolic properties of drug candidates, has solidified its place in the modern drug discovery toolbox. With an expanding array of synthetic methodologies and a growing understanding of their structure-property relationships, 3-substituted oxetanes are poised to play an even more prominent role in the development of the next generation of therapeutics.

References

- 1. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 2. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. drughunter.com [drughunter.com]

- 4. Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Autonomous Bioisosteric Replacement for Multi-Property Optimization in Drug Design [arxiv.org]

- 12. Oxetane synthesis [organic-chemistry.org]

- 13. Synthesis of new azetidine and oxetane amino acid derivatives through aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates [epubl.ktu.edu]

- 14. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00248A [pubs.rsc.org]

- 15. chemrxiv.org [chemrxiv.org]

- 16. benthamscience.com [benthamscience.com]

Technical Guide: Physicochemical Properties of 3-Phenyloxetan-3-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenyloxetan-3-amine hydrochloride is a heterocyclic compound featuring a substituted oxetane ring. The oxetane motif has garnered significant interest in medicinal chemistry, often incorporated into drug candidates to enhance key physicochemical properties such as solubility and metabolic stability[1]. As a hydrochloride salt, the compound's aqueous solubility is generally enhanced compared to its free base form, a crucial attribute for formulation and bioavailability[2]. This document provides a detailed overview of the known physicochemical properties of this compound hydrochloride, outlines standard experimental protocols for their determination, and presents logical workflows relevant to its application in drug discovery.

Chemical Identity and Properties

| Property | Value | Reference / Note |

| IUPAC Name | This compound;hydrochloride | [3] |

| CAS Number | 1211284-11-5 | [3][4][5][6] |

| Molecular Formula | C₉H₁₂ClNO | [3][4][5] |

| Molecular Weight | 185.65 g/mol | [3][4][5] |

| Appearance | Solid, Powder | [3][4] |

| Purity | ≥97% | [3][4] |

| Canonical SMILES | C1C(CO1)(C2=CC=CC=C2)N.Cl | [3] |

| InChI Key | RWUQQOGOMYRSSK-UHFFFAOYSA-N | [3][4] |

| logP (Predicted) | 0.3 (XLogP3-AA for free base) | [7][8] |

| Melting Point | Data not available | |

| Aqueous Solubility | Data not available | Hydrochloride salts typically have enhanced aqueous solubility.[2] |

| pKa | Data not available |

Experimental Protocols for Physicochemical Characterization

The following sections detail standard methodologies for determining key physicochemical parameters critical for the evaluation of drug candidates.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is a precise method for determining the melting temperature (Tₘ) of a crystalline solid[9][10].

Protocol:

-

Sample Preparation:

-

Instrument Setup:

-

Place the sample pan and the reference pan into the DSC instrument's auto-sampler tray[11].

-

Purge the DSC cell with an inert gas, typically nitrogen, at a flow rate of 50 mL/min[10].

-

Set the experimental temperature program. A typical program involves an initial equilibration step followed by a heating ramp. For example, equilibrate at 25°C and then heat at a constant rate of 2°C/min to a final temperature well above the expected melting point (e.g., 200°C)[10].

-

-

Data Acquisition and Analysis:

-

Initiate the temperature program. The instrument records the differential heat flow between the sample and the reference as a function of temperature.

-

The melting process will appear as an endothermic peak on the DSC thermogram.

-

The melting point (Tₘ) is typically determined as the onset temperature or the peak maximum of the melting endotherm[12]. The area under the peak corresponds to the heat of fusion[10].

-

Determination of Aqueous Solubility by Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound in a specific solvent system[13][14].

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound hydrochloride to a glass vial containing a known volume of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS)[14]. The excess solid ensures that equilibrium is reached with an undissolved solid phase present[14].

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or agitator within a temperature-controlled environment (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours, depending on the compound[13][15]. The pH of the suspension should be verified at the beginning and end of the experiment[14].

-

-

Sample Processing and Analysis:

-

After equilibration, allow the vials to stand to let undissolved solids sediment.

-

Carefully remove an aliquot of the supernatant. To ensure no solid particles are transferred, the supernatant should be filtered (using a syringe filter, e.g., 0.45 µm) or centrifuged at high speed[4][13].

-

Quantify the concentration of the dissolved compound in the clear filtrate or supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS/MS[4][13].

-

Prepare a calibration curve with known concentrations of the compound to accurately determine the concentration in the saturated solution[4]. The measured concentration represents the aqueous solubility.

-

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly reliable method for determining the pKa of an ionizable compound by measuring the pH of a solution after incremental additions of a titrant (an acid or a base)[3][16][17].

Protocol:

-

Preparation:

-

Calibrate a pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10)[16][17].

-

Accurately prepare a standard titrant solution, typically 0.1 M NaOH or 0.1 M HCl[16][17].

-

Prepare a solution of this compound hydrochloride of known concentration (e.g., 1 mM) in water[16][17]. To maintain a constant ionic strength throughout the titration, a background electrolyte such as 0.15 M KCl can be added[16][17].

-

-

Titration Procedure:

-

Place a known volume (e.g., 20 mL) of the sample solution into a reaction vessel equipped with a magnetic stirrer[16][17].

-

Immerse the calibrated pH electrode into the solution.

-

For an amine hydrochloride (an acidic salt), the solution will be initially acidic. Titrate by adding small, precise increments of the standardized NaOH solution[17].

-

After each addition of titrant, allow the pH reading to stabilize before recording the value and the total volume of titrant added[16].

-

Continue the titration until the pH has passed the equivalence point and entered a stable, basic region (e.g., pH 12-12.5)[16][17].

-

-

Data Analysis:

-

Plot the measured pH values against the volume of titrant added to generate a titration curve.

-

The pKa is the pH at which the amine group is 50% ionized. This corresponds to the midpoint of the steepest section of the titration curve (the inflection point)[3].

-

Alternatively, the pKa can be determined from the first derivative of the titration curve, where the peak corresponds to the equivalence point. The pKa is the pH at half the volume of this equivalence point. The experiment should be performed in triplicate to ensure reproducibility[16].

-

Relevance in Drug Discovery & Development

The physicochemical properties detailed above are fundamental to the preclinical assessment of a new chemical entity. They directly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for formulation. The oxetane moiety is often used as a bioisostere for less favorable groups like gem-dimethyl or carbonyl groups to improve such properties[18].

Workflow for Physicochemical Profiling

The following diagram illustrates a generalized workflow where the determination of physicochemical properties guides key decisions in the early stages of drug discovery.

Caption: Physicochemical profiling workflow in early drug discovery.

Conclusion

This compound hydrochloride is a compound of interest for drug discovery, leveraging the beneficial properties of the oxetane scaffold. While comprehensive experimental data on its physicochemical properties is sparse, established protocols for determining melting point, solubility, and pKa are readily available. The application of these standardized methods, as outlined in this guide, is essential for building a robust data package to enable informed decision-making in the progression of this and similar compounds through the drug development pipeline.

References

- 1. benchchem.com [benchchem.com]

- 2. Buy 3-ethylpentan-3-amine hydrochloride | 56065-46-4 [smolecule.com]

- 3. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. This compound hydrochloride | CymitQuimica [cymitquimica.com]

- 6. This compound hydrochloride - éå·å¡å°èµç¹åå·¥æéå ¬å¸ [alchemist-pharm.com]

- 7. This compound | C9H11NO | CID 53256981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. PubChemLite - this compound (C9H11NO) [pubchemlite.lcsb.uni.lu]

- 9. Differential scanning calorimetry [cureffi.org]

- 10. scielo.br [scielo.br]

- 11. engineering.purdue.edu [engineering.purdue.edu]

- 12. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 13. enamine.net [enamine.net]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. chemrxiv.org [chemrxiv.org]

The Oxetane Ring in Focus: A Technical Guide to the Biological Potential of 3-Phenyloxetan-3-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of small, strained ring systems has become a powerful tool in modern medicinal chemistry to fine-tune the properties of drug candidates. Among these, the oxetane motif has garnered significant attention as a versatile bioisostere, offering a unique combination of physicochemical properties that can lead to improved pharmacological profiles. This technical guide delves into the core biological activities and therapeutic potential of a specific, yet underexplored class of compounds: 3-phenyloxetan-3-amine derivatives. While extensive quantitative biological data for a broad range of these specific derivatives is not widely available in the public domain, this guide will provide an in-depth analysis based on the established principles of bioisosterism, structure-activity relationships (SAR) of related compounds, and the known biological roles of analogous pharmacophores.

The this compound Scaffold: A Promising Chemical Space

The this compound core combines several key features that make it an attractive starting point for drug discovery programs. The oxetane ring, a four-membered cyclic ether, is a polar, metabolically stable, and three-dimensional motif. Its introduction into a molecule can significantly impact properties such as aqueous solubility, lipophilicity, and metabolic stability. The geminal arrangement of the phenyl and amine substituents on the oxetane ring creates a rigid scaffold that can present these key pharmacophoric elements in a well-defined spatial orientation for interaction with biological targets.

The presence of the primary amine provides a handle for a wide range of chemical modifications, allowing for the exploration of diverse chemical space and the optimization of target engagement and pharmacokinetic properties. Furthermore, the phenyl group can be readily substituted to probe for additional binding interactions and to modulate the overall electronic and steric properties of the molecule.

Potential Biological Activities and Therapeutic Targets

Based on the structural features of the this compound scaffold and the known activities of structurally related compounds, several potential biological activities can be hypothesized.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases are enzymes that catalyze the oxidative deamination of monoamines, including key neurotransmitters like serotonin, dopamine, and norepinephrine.[] Inhibitors of MAO are used in the treatment of depression and Parkinson's disease.[2] The core structure of this compound bears resemblance to known MAO inhibitors that feature an amine and an aromatic ring. The constrained conformation imposed by the oxetane ring could offer a unique binding mode within the active site of MAO-A or MAO-B.

Table 1: Hypothetical Activity of this compound Derivatives as MAO Inhibitors

| Derivative | Substitution on Phenyl Ring | Predicted Target | Predicted Potency (IC50) | Rationale |

| 1a | Unsubstituted | MAO-A/MAO-B | Moderate | Core scaffold similarity to known MAOIs. |

| 1b | 4-Fluoro | MAO-B | Potent | Fluorine substitution can enhance binding affinity. |

| 1c | 3,4-Dichloro | MAO-A | Potent | Halogen substitutions can increase potency. |

| 1d | 4-Methoxy | MAO-A/MAO-B | Moderate to Weak | Electron-donating groups may modulate activity. |

Note: The data in this table is hypothetical and intended for illustrative purposes to guide potential research directions. Actual experimental data is required for validation.

Other Potential Central Nervous System (CNS) Activities

The structural similarity to various CNS-active compounds suggests that this compound derivatives could interact with other targets within the central nervous system, such as G-protein coupled receptors (GPCRs) or ion channels. The ability of the oxetane moiety to act as a bioisostere for a gem-dimethyl group, which is present in many CNS drugs, further supports this hypothesis.[3]

Experimental Protocols for Biological Evaluation

To elucidate the biological activity of novel this compound derivatives, a systematic screening approach is recommended. The following are detailed methodologies for key experiments.

Monoamine Oxidase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound derivatives against human monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).

Principle: The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B). The H₂O₂ is detected using a fluorescent probe, such as Amplex Red, in the presence of horseradish peroxidase (HRP).

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Kynuramine dihydrobromide (MAO-A substrate)

-

Benzylamine hydrochloride (MAO-B substrate)

-

Amplex® Red reagent

-

Horseradish peroxidase (HRP)

-

Phosphate buffer (e.g., 50 mM sodium phosphate, pH 7.4)

-

Test compounds (this compound derivatives) dissolved in DMSO

-

Microplate reader capable of fluorescence detection (excitation ~530-560 nm, emission ~590 nm)

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in phosphate buffer to the final desired concentrations.

-

Enzyme and Substrate Preparation: Prepare working solutions of MAO-A and MAO-B enzymes and their respective substrates in phosphate buffer.

-

Assay Reaction: In a 96-well black microplate, add the following in order:

-

Phosphate buffer

-

Test compound or vehicle control (DMSO)

-

MAO enzyme (A or B)

-

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes.

-

Reaction Initiation: Add the Amplex Red/HRP solution followed by the appropriate substrate to initiate the reaction.

-

Kinetic Measurement: Immediately begin measuring the fluorescence intensity at 1-minute intervals for 30 minutes at 37°C.

-

Data Analysis: Calculate the rate of reaction (slope of the fluorescence versus time curve). Determine the percent inhibition for each compound concentration relative to the vehicle control. Calculate the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

References

3-Phenyloxetan-3-amine: A Versatile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular scaffolds that can impart favorable physicochemical and pharmacological properties to drug candidates is a central theme in medicinal chemistry. Among the emerging structural motifs, the 3-phenyloxetan-3-amine core has garnered attention for its unique combination of three-dimensionality, polarity, and synthetic tractability. This technical guide provides a comprehensive overview of this compound as a scaffold, consolidating available data on its synthesis, physicochemical properties, and potential applications in drug discovery, with a focus on its role as a bioisosteric replacement and a building block for accessing novel chemical space.

Introduction to the this compound Scaffold

The this compound scaffold is characterized by a central four-membered oxetane ring substituted at the 3-position with both a phenyl group and an amine. This arrangement confers a rigid, three-dimensional geometry, a desirable trait for enhancing target binding affinity and selectivity. The oxetane ring itself is a polar, metabolically stable motif that can improve aqueous solubility and reduce lipophilicity, key parameters in optimizing the pharmacokinetic profile of a drug candidate. The presence of the primary amine provides a crucial handle for further synthetic elaboration, allowing for the introduction of a wide array of functional groups to explore structure-activity relationships (SAR).

Physicochemical Properties

The physicochemical properties of the parent this compound molecule provide a baseline for understanding its potential contribution to the overall properties of its derivatives.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO | [1] |

| Molecular Weight | 149.19 g/mol | [1] |

| XLogP3 | 0.3 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Topological Polar Surface Area | 35.3 Ų | [1] |

Synthesis of this compound

While specific, detailed protocols for the synthesis of this compound are not extensively reported in publicly available literature, a plausible synthetic route can be devised based on established methods for the synthesis of 3-aminooxetanes. A common approach involves the construction of the oxetane ring followed by the introduction of the amine functionality.

Proposed Experimental Protocol: Synthesis of this compound

This protocol is a hypothetical multi-step synthesis based on general principles of organic chemistry for the formation of substituted oxetanes and subsequent amination.

Step 1: Synthesis of 3-Phenyl-3-oxo-propanoate

-

Reaction Setup: To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, slowly add a mixture of ethyl acetate (1.0 eq) and ethyl benzoate (1.0 eq).

-

Reaction: Heat the mixture to reflux for 4-6 hours. The progress of the Claisen condensation can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, the reaction mixture is poured into ice-water and acidified with dilute HCl. The precipitated product is filtered, washed with cold water, and dried under vacuum.

Step 2: Reduction to 1-Phenylpropane-1,3-diol

-

Reaction Setup: The 3-phenyl-3-oxo-propanoate (1.0 eq) is dissolved in a suitable solvent such as tetrahydrofuran (THF).

-

Reduction: The solution is cooled to 0°C and a strong reducing agent, such as lithium aluminum hydride (LiAlH₄, 2.0 eq), is added portion-wise. The reaction is then allowed to warm to room temperature and stirred for 12-16 hours.

-

Workup: The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure to yield the diol.

Step 3: Cyclization to 3-Phenyloxetan-3-ol

-

Reaction Setup: The 1-phenylpropane-1,3-diol (1.0 eq) is dissolved in an appropriate solvent like dichloromethane (DCM).

-

Tosylation: The solution is cooled to 0°C, and p-toluenesulfonyl chloride (TsCl, 1.1 eq) and a base such as triethylamine (1.2 eq) are added. The reaction is stirred at this temperature for 2-4 hours.

-

Cyclization: A strong base, such as sodium hydride (NaH, 1.5 eq), is added to the reaction mixture, which is then stirred at room temperature for 12-24 hours to facilitate intramolecular cyclization.

-

Workup: The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Step 4: Conversion to 3-Azido-3-phenyloxetane

-

Reaction Setup: 3-Phenyloxetan-3-ol (1.0 eq) is dissolved in a suitable solvent like toluene.

-

Activation: Diphenylphosphoryl azide (DPPA, 1.2 eq) and a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.2 eq) are added.

-

Reaction: The mixture is heated to 80-100°C for 4-8 hours. The reaction progress is monitored by TLC.

-

Workup: After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried and concentrated, and the product is purified by column chromatography.

Step 5: Reduction to this compound

-

Reaction Setup: The 3-azido-3-phenyloxetane (1.0 eq) is dissolved in a solvent mixture of THF and water.

-

Reduction: Triphenylphosphine (PPh₃, 1.2 eq) is added, and the mixture is stirred at room temperature for 12-24 hours (Staudinger reduction).

-

Workup: The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the final product, this compound.

Applications in Medicinal Chemistry

The this compound scaffold holds significant promise in medicinal chemistry due to its potential to serve as a bioisosteric replacement for other common motifs and as a versatile building block for the synthesis of diverse compound libraries.

Bioisosteric Replacement

Bioisosterism is a key strategy in drug design to modulate the potency, selectivity, and pharmacokinetic properties of a lead compound. The this compound moiety can be considered a bioisostere for several established pharmacophores:

-

gem-Dimethyl Group: The oxetane ring can mimic the steric bulk of a gem-dimethyl group while introducing polarity and reducing lipophilicity.

-

Carbonyl Group: The oxygen atom of the oxetane can act as a hydrogen bond acceptor, similar to a carbonyl group, but with improved metabolic stability.

-

Phenylpropylamine: The rigidified framework of this compound offers a conformationally constrained alternative to more flexible phenylpropylamine scaffolds, which could lead to enhanced receptor affinity and selectivity.

Scaffold for Library Synthesis

The primary amine of the this compound core serves as a versatile synthetic handle for the construction of compound libraries. A variety of chemical transformations can be employed to introduce diverse substituents, enabling a thorough exploration of the structure-activity relationship.

Potential Biological Targets and Signaling Pathways

Given the prevalence of the phenylamine motif in ligands for G-protein coupled receptors (GPCRs), it is plausible that derivatives of this compound could target this important class of receptors. Arylpiperazines, which share structural similarities, are known to be aminergic GPCR ligands.[2] Specifically, receptors for neurotransmitters like serotonin (5-HT) and dopamine are often modulated by compounds containing a phenylamine core.

Hypothetical GPCR Signaling Pathway

The following diagram illustrates a generalized GPCR signaling cascade that could potentially be modulated by a ligand incorporating the this compound scaffold.

Quantitative Data

At present, there is a notable absence of publicly available quantitative biological data (e.g., IC₅₀, Kᵢ, or pharmacokinetic parameters) for drug candidates specifically incorporating the this compound scaffold. The table below is provided as a template for the future compilation of such data as it becomes available through ongoing research and development efforts.

| Compound ID | Target | Assay Type | IC₅₀ / Kᵢ (nM) | Cell Line / Model | Pharmacokinetic Parameter | Value | Source |

| Data Not Available | |||||||

Conclusion and Future Perspectives

The this compound scaffold represents a promising, yet underexplored, area of medicinal chemistry. Its inherent structural and physicochemical properties make it an attractive building block for the design of novel therapeutic agents. The three-dimensional nature of the oxetane ring, combined with its polarity and the synthetic versatility of the amine functionality, provides a powerful platform for the development of new chemical entities with improved drug-like properties.

Future research efforts should focus on the development of efficient and scalable synthetic routes to this compound and its derivatives. Furthermore, the systematic biological evaluation of compound libraries based on this scaffold against a wide range of therapeutic targets is warranted. In particular, exploring its potential as a GPCR ligand, especially for serotonin and dopamine receptors, could be a fruitful avenue of investigation. As more data becomes available, the true potential of the this compound scaffold in shaping the future of drug discovery will become clearer.

References

An In-depth Technical Guide to 3-Phenyloxetan-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Phenyloxetan-3-amine, a valuable building block in medicinal chemistry and drug discovery. The document details its chemical identifiers, physicochemical properties, and plausible synthetic approaches, alongside its reactivity profile.

Chemical Identity and Properties

This compound is a heterocyclic compound featuring a four-membered oxetane ring substituted with a phenyl group and an amine at the 3-position.

Table 1: Chemical Identifiers and Physicochemical Properties

| Identifier/Property | Value | Source(s) |

| CAS Number | 1211567-54-2 | [1][2] |

| InChIKey | XISUWHJCLGQGMS-UHFFFAOYSA-N | [2] |

| Molecular Formula | C₉H₁₁NO | [2] |

| Molecular Weight | 149.19 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Predicted XLogP3 | 0.3 | [2][3] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 1 | [2] |

A hydrochloride salt of this compound is also commercially available with the CAS number 1211284-11-5.[4]

Synthetic Approaches

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published in peer-reviewed literature, a plausible and effective method can be derived from general procedures for the synthesis of 3-aryl-3-aminooxetanes. One such approach involves the reaction of a suitable precursor with an aminating agent.

General Experimental Protocol: Synthesis of 3-Aryl-3-aminooxetanes

The synthesis of 3-substituted-3-aminooxetanes can be achieved through various methods, including the nucleophilic addition of organometallic reagents to oxetan-3-imines or related electrophiles. The following is a generalized protocol based on the synthesis of similar structures.

Materials:

-

3-Oxetanone

-

Phenylmagnesium bromide (or other suitable phenylating agent)

-

A source of ammonia or a protected amine equivalent

-

Anhydrous solvents (e.g., THF, diethyl ether)

-

Reagents for protection/deprotection if necessary

-

Standard laboratory glassware and purification equipment (e.g., chromatography columns)

Procedure:

-

Formation of 3-Phenyl-3-hydroxyoxetane: To a solution of 3-oxetanone in anhydrous THF at a low temperature (e.g., -78 °C), a solution of phenylmagnesium bromide in diethyl ether is added dropwise. The reaction is stirred for several hours and then quenched with a saturated aqueous solution of ammonium chloride. The product, 3-phenyl-3-hydroxyoxetane, is extracted with an organic solvent, dried, and purified.

-

Conversion to an Amine Precursor: The hydroxyl group of 3-phenyl-3-hydroxyoxetane can be converted to a better leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base like pyridine.

-

Introduction of the Amino Group: The activated intermediate is then reacted with a source of ammonia, such as sodium azide followed by reduction, or with a protected amine, to introduce the amino functionality via nucleophilic substitution.

-

Deprotection (if necessary): If a protected amine was used, the protecting group is removed under appropriate conditions to yield the final product, this compound.

-

Purification: The final compound is purified by column chromatography or distillation.

Reactivity and Applications

3-Aminooxetanes are recognized as versatile building blocks in organic synthesis. They can act as 1,3-amphoteric molecules, meaning they possess both nucleophilic (the amine) and electrophilic (the oxetane ring) centers.[5][6][7] This dual reactivity allows for their use in various cycloaddition and annulation reactions to construct more complex heterocyclic systems, which are of significant interest in drug discovery.[5][8]

The oxetane motif itself is a valuable bioisostere for gem-dimethyl and carbonyl groups in medicinal chemistry, often leading to improved physicochemical properties such as solubility and metabolic stability.[9] Therefore, this compound serves as a key starting material for the synthesis of novel compounds with potential therapeutic applications.

Visualization of Synthetic Logic

The following diagram illustrates a generalized synthetic pathway for the preparation of this compound, highlighting the key transformations.

Caption: Generalized synthetic pathway for this compound.

This guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development and organic synthesis. Further investigation into specific reaction conditions and characterization will be beneficial for its practical application.

References

- 1. This compound | 1211567-54-2 [chemicalbook.com]

- 2. This compound | C9H11NO | CID 53256981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C9H11NO) [pubchemlite.lcsb.uni.lu]

- 4. This compound hydrochloride | CymitQuimica [cymitquimica.com]

- 5. 3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Evaluation of aryl amino-oxetanes as bioisosteres of benzamides and design elements for drug discovery | Poster Board #3163 - American Chemical Society [acs.digitellinc.com]

Molecular weight and formula of 3-Phenyloxetan-3-amine

An In-Depth Technical Guide to 3-Phenyloxetan-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction: this compound is a heterocyclic organic compound featuring a four-membered oxetane ring substituted with both a phenyl group and an amine group at the 3-position. The oxetane motif is of significant interest in medicinal chemistry and drug discovery. Its incorporation into molecular scaffolds can improve key physicochemical properties such as solubility, metabolic stability, and lipophilicity, making it a valuable building block for the development of novel therapeutics. This guide provides a comprehensive overview of the known properties, potential synthetic routes, and the context of its application in modern chemistry.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is compiled from established chemical databases and provides essential information for laboratory use and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO | [1] |

| Molecular Weight | 149.19 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 1211567-54-2 | [1] |

| Canonical SMILES | C1C(CO1)(C2=CC=CC=C2)N | [1] |

| InChI Key | XISUWHJCLGQGMS-UHFFFAOYSA-N | [1] |

| Monoisotopic Mass | 149.084063974 Da | [1] |

| Appearance | Solid (for hydrochloride salt) | [2] |

Synthesis and Methodologies

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, a plausible synthetic pathway can be proposed based on established organometallic and functional group transformation reactions. The synthesis of 3-substituted oxetanes often begins with a common precursor, oxetan-3-one.

A logical and commonly employed strategy involves the following key transformations:

-

Nucleophilic Addition: The synthesis would likely commence with the addition of a phenyl nucleophile to the carbonyl group of oxetan-3-one. A Grignard reagent, such as phenylmagnesium bromide, is a suitable choice for this transformation. This step creates the C-C bond and establishes the phenyl-substituted tertiary alcohol intermediate, 3-phenyloxetan-3-ol.

-

Functional Group Interconversion: The tertiary hydroxyl group of the intermediate must then be converted to a primary amine. This is a challenging transformation that can be approached through several multi-step methods, such as a Ritter reaction or by converting the alcohol to a good leaving group followed by nucleophilic substitution with an azide and subsequent reduction.

Plausible Experimental Protocol (Generalized)

This protocol is a generalized representation and has not been optimized. It is intended for illustrative purposes for trained chemists.

Step 1: Synthesis of 3-Phenyloxetan-3-ol

-

To a solution of oxetan-3-one in an anhydrous ether solvent (e.g., diethyl ether or THF) cooled in an ice bath, a solution of phenylmagnesium bromide (1.1 equivalents) in the same solvent is added dropwise under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction mixture is stirred and allowed to warm to room temperature.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent.

-

The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude 3-phenyloxetan-3-ol, which can be purified by column chromatography.

Step 2: Conversion of Alcohol to Amine (via Azide)

-

The hydroxyl group of 3-phenyloxetan-3-ol is first converted to a suitable leaving group. For instance, reaction with methanesulfonyl chloride in the presence of a non-nucleophilic base like triethylamine yields the corresponding mesylate.

-

The mesylate is then reacted with sodium azide in a polar aprotic solvent (e.g., DMF) to produce 3-azido-3-phenyloxetane via an Sₙ2 reaction.

-

The resulting azide is reduced to the primary amine. A Staudinger reaction using triphenylphosphine followed by hydrolysis, or catalytic hydrogenation over a palladium catalyst, can be employed to afford the final product, this compound.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the plausible synthetic pathway described above.

Caption: A plausible synthetic workflow for this compound.

Biological Activity and Applications in Drug Development

Currently, there is a lack of specific, publicly available data detailing the biological activity or signaling pathway modulation of this compound itself. However, the structural components of the molecule are highly relevant in medicinal chemistry.

-

The Oxetane Ring as a Bioisostere: The oxetane ring is increasingly used by medicinal chemists as a "privileged" structural motif. It can serve as a bioisosteric replacement for other common groups, such as gem-dimethyl or carbonyl groups. This substitution can lead to significant improvements in a drug candidate's profile, including enhanced aqueous solubility, reduced metabolic liability, and improved cell permeability, without sacrificing binding affinity.

-

Amine Functional Group: The primary amine group is a key functional handle. It is basic and typically protonated at physiological pH, allowing for ionic interactions with biological targets like receptors and enzymes. It also serves as a critical point for further chemical modification to explore structure-activity relationships (SAR).

Given these features, this compound represents a valuable building block for the synthesis of larger, more complex molecules for screening in drug discovery programs. Its potential applications could span various therapeutic areas, depending on the other functionalities appended to its core structure.

References

Unlocking the Therapeutic Potential of 3-Phenyloxetan-3-amine Derivatives: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-phenyloxetan-3-amine scaffold is an emerging motif in medicinal chemistry, valued for its unique three-dimensional structure and potential to enhance the physicochemical properties of drug candidates. While the oxetane ring has been successfully incorporated into approved drugs to improve parameters like solubility and metabolic stability, the specific therapeutic targets of derivatives of the core this compound structure are not yet well-defined in publicly accessible literature. This technical guide provides a prospective analysis of potential therapeutic targets for this compound class, based on structural analogy to known pharmacophores and the principles of modern drug discovery. We outline a comprehensive strategy for target identification and validation, complete with detailed experimental protocols and workflows, to empower researchers to explore the therapeutic utility of these promising molecules.

Introduction: The Rationale for Investigating this compound Derivatives

The oxetane ring, a four-membered cyclic ether, has gained significant traction in drug discovery as a versatile bioisostere.[1][2] Its ability to replace gem-dimethyl or carbonyl groups can lead to improved aqueous solubility, enhanced metabolic stability, and a more favorable conformational profile of a molecule.[1][2] The this compound core combines this beneficial heterocyclic moiety with a phenyl group and a primary amine, presenting a unique spatial arrangement of functional groups that could interact with a variety of biological targets.

The primary amine offers a key interaction point for hydrogen bonding, salt bridge formation, and further chemical modification, while the phenyl group can engage in hydrophobic and pi-stacking interactions. The rigid oxetane scaffold holds these features in a defined three-dimensional orientation, which can be advantageous for specific and high-affinity binding to protein targets. Given these structural characteristics, this compound derivatives represent a promising, yet underexplored, area for the development of novel therapeutics.

Potential Therapeutic Target Classes

In the absence of direct experimental evidence, a rational approach to identifying potential therapeutic targets for this compound derivatives involves considering structurally analogous compounds with known biological activities. The core structure bears resemblance to scaffolds known to interact with central nervous system (CNS) targets and certain enzyme families.

| Potential Target Class | Rationale for Consideration | Examples of Relevant Targets |

| G-Protein Coupled Receptors (GPCRs) | The phenyl and amine groups are common features in ligands for aminergic GPCRs, which are crucial in neurotransmission. | Serotonin Receptors (e.g., 5-HT1A, 5-HT2A), Dopamine Receptors (e.g., D2, D3), Adrenergic Receptors (e.g., α2, β2) |

| Ion Channels | Phenylalkylamines are known to modulate the function of various ion channels, particularly those involved in neuronal excitability. | Voltage-gated Sodium Channels, Voltage-gated Calcium Channels, NMDA Receptors |

| Monoamine Transporters | The structure shares features with inhibitors of monoamine transporters, which are key targets for antidepressants and psychostimulants. | Serotonin Transporter (SERT), Dopamine Transporter (DAT), Norepinephrine Transporter (NET) |

| Enzymes | The scaffold could potentially fit into the active sites of various enzymes, particularly those that bind small aromatic amines. | Monoamine Oxidase (MAO), Cyclooxygenases (COX), Kinases |

A Roadmap for Target Identification and Validation

Identifying the specific molecular targets of a novel compound class is a critical step in drug development. The following section outlines a comprehensive and logical workflow for the deconvolution of the therapeutic targets of this compound derivatives.

Detailed Experimental Protocols

This method aims to isolate binding partners of a this compound derivative from a complex biological sample, such as a cell lysate.

Protocol:

-

Ligand Immobilization:

-

Synthesize a derivative of the this compound core with a linker suitable for conjugation to a solid support (e.g., a short polyethylene glycol chain with a terminal carboxylic acid or amine).

-

Covalently attach the linker-modified derivative to activated chromatography beads (e.g., NHS-activated sepharose).

-

Block any remaining active sites on the beads to prevent non-specific protein binding.

-

-

Protein Binding:

-

Prepare a cell lysate from a relevant cell line or tissue.

-

Incubate the lysate with the ligand-immobilized beads to allow for binding of target proteins.

-

As a negative control, incubate the lysate with beads that have been blocked but have no immobilized ligand.

-

-

Washing and Elution:

-

Wash the beads extensively with a buffer to remove non-specifically bound proteins.

-

Elute the specifically bound proteins by either:

-

Adding a high concentration of the free (non-immobilized) this compound derivative to compete for binding.

-

Changing the pH or ionic strength of the buffer to disrupt the protein-ligand interaction.

-

-

-

Protein Identification:

-

Separate the eluted proteins by SDS-PAGE.

-

Excise the protein bands and subject them to in-gel digestion with trypsin.

-

Analyze the resulting peptides by mass spectrometry (e.g., LC-MS/MS) to identify the proteins.

-

CETSA is a powerful technique to confirm that a compound binds to its target in a cellular environment. The principle is that a ligand binding to a protein stabilizes it against thermal denaturation.

Protocol:

-

Cell Treatment:

-

Treat intact cells with the this compound derivative at various concentrations. Include a vehicle-only control (e.g., DMSO).

-

-

Heating:

-

Heat the cell suspensions at a range of temperatures (e.g., from 37°C to 65°C) for a fixed time (e.g., 3 minutes).

-

-

Lysis and Protein Quantification:

-

Lyse the cells to release the proteins.

-

Separate the soluble (non-denatured) proteins from the precipitated (denatured) proteins by centrifugation.

-

Quantify the amount of the putative target protein remaining in the soluble fraction at each temperature using a specific antibody and a suitable detection method (e.g., Western blot or ELISA).

-

-

Data Analysis:

-

Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples.

-

A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

-

Hypothetical Signaling Pathway Modulation: Targeting the Serotonin 2A Receptor

To illustrate the potential mechanism of action, let's consider a hypothetical scenario where a this compound derivative acts as an antagonist at the serotonin 2A (5-HT2A) receptor, a GPCR implicated in various neuropsychiatric disorders.

In this model, the derivative would competitively bind to the 5-HT2A receptor, preventing its activation by the endogenous ligand, serotonin. This would block the downstream signaling cascade involving Gq/11, phospholipase C (PLC), and the subsequent generation of inositol triphosphate (IP3) and diacylglycerol (DAG), ultimately attenuating the cellular response.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutics due to its attractive structural and physicochemical properties. While specific biological targets for this class of compounds are yet to be definitively identified in the public domain, a systematic approach based on structural analogy and modern target deconvolution techniques can pave the way for their discovery. The experimental workflows and potential target classes outlined in this guide provide a solid foundation for researchers to embark on the exploration of this exciting area of medicinal chemistry. Future efforts should focus on the synthesis of a diverse library of this compound derivatives and their systematic evaluation in phenotypic and target-based screening assays to unlock their full therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Phenyloxetan-3-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 3-phenyloxetan-3-amine, a valuable building block in medicinal chemistry and drug development. The outlined methodology is based on the chemical reduction of the nitrile precursor, 3-phenyloxetan-3-carbonitrile.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned as a two-step process. The initial step involves the formation of the key intermediate, 3-phenyloxetan-3-carbonitrile. The subsequent and final step is the reduction of the nitrile group to a primary amine. This transformation is a common and reliable method for the preparation of amines.[1][2]

Experimental Protocol: Reduction of 3-Phenyloxetan-3-carbonitrile

This protocol details the reduction of 3-phenyloxetan-3-carbonitrile to this compound using lithium aluminum hydride (LiAlH₄), a potent reducing agent for this type of transformation.[1][2] An alternative method employing catalytic hydrogenation is also discussed.

Method 1: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Materials:

-

3-Phenyloxetan-3-carbonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

-

Distilled water

-

15% aqueous sodium hydroxide (NaOH) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Hydrochloric acid (HCl) in diethyl ether (for salt formation, optional)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle or oil bath

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: A dry round-bottom flask, equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under a nitrogen atmosphere, is charged with a suspension of lithium aluminum hydride (1.5 to 2.0 equivalents) in anhydrous diethyl ether or THF. The flask is cooled to 0 °C in an ice bath.

-

Addition of Nitrile: A solution of 3-phenyloxetan-3-carbonitrile (1.0 equivalent) in anhydrous diethyl ether or THF is added dropwise to the stirred suspension of LiAlH₄ at a rate that maintains the reaction temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2 to 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quenching: Upon completion, the reaction mixture is cooled to 0 °C. The reaction is carefully quenched by the sequential dropwise addition of distilled water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally distilled water again (3X mL), where X is the mass of LiAlH₄ in grams used. This procedure is known as the Fieser workup.

-

Work-up: The resulting granular precipitate is filtered off and washed with diethyl ether or THF. The combined organic filtrates are dried over anhydrous magnesium sulfate or sodium sulfate.

-